Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate, with the chemical formula CHO and CAS number 109492-91-3, is a compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a methylpropanoate structure. This compound appears as a colorless to pale yellow liquid with a sweet fragrance, making it suitable for various applications in the chemical and pharmaceutical industries .
The reactivity of methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate can be explored through several chemical transformations. It can undergo hydrolysis to form the corresponding acid, methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoic acid. Additionally, it may participate in esterification reactions with alcohols or amines, leading to the formation of new esters or amides. The presence of the benzyloxy group allows for potential electrophilic aromatic substitution reactions, where the compound can react with electrophiles due to the activating effect of the benzyloxy substituent .
Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate can be synthesized through various methods:
Each method requires careful control of reaction conditions to optimize yield and purity .
Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate has several potential applications:
Interaction studies involving methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate are essential for understanding its compatibility with other substances and its potential biological effects. Investigations into its interactions with biomolecules could reveal insights into its pharmacokinetics and pharmacodynamics. These studies could include binding affinity assays, toxicity assessments, and metabolic profiling .
Methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl 2-(4-(benzyloxy)phenyl)acetate | 68641-16-7 | 0.98 | Lacks the additional methyl group on the propanoate |
Methyl 3-(4-(benzyloxy)phenyl)propanoate | 24807-40-7 | 0.96 | Different positional isomer affecting reactivity |
2-(4-(Benzyloxy)phenyl)acetic acid | 6547-53-1 | 0.96 | Contains an acidic functional group |
Ethyl 2-(4-methoxyphenyl)acetate | 14062-18-1 | 0.94 | Contains a methoxy group instead of benzyloxy |
These compounds illustrate variations in functional groups and positions that influence their chemical behavior and potential applications. The unique presence of both benzyloxy and methyl groups in methyl 2-(4-(benzyloxy)phenyl)-2-methylpropanoate distinguishes it from these similar compounds, potentially affecting its solubility, reactivity, and biological activity .